

The Pharmacological Profile of Butafosfan in Mammals: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. This technical guide provides a comprehensive overview of its pharmacological properties in mammals, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. The information is compiled from a range of studies and presented with detailed experimental methodologies and data summaries to support further research and development.

Introduction

Butafosfan, with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound. Unlike naturally occurring organophosphates such as ATP, **Butafosfan** is not directly incorporated into metabolic pathways as a phosphorus source. Instead, it is believed to act as a modulator of energy metabolism.[1][2] It is frequently administered in combination with cyanocobalamin (Vitamin B12) to prevent and treat metabolic disorders in various animal species, including cattle, swine, horses, and poultry.[3] This guide delves into the core pharmacological characteristics of **Butafosfan** in mammalian systems.

Mechanism of Action



The precise mechanism of action of **Butafosfan** is not fully elucidated, but evidence suggests it influences key metabolic pathways, particularly those related to energy production and utilization.[4] It is hypothesized that **Butafosfan**, often in conjunction with cyanocobalamin, promotes the phosphorylation of intermediate molecules in metabolic processes like gluconeogenesis and glycolysis, thereby enhancing the synthesis of ATP and ADP and consequently increasing blood glucose levels.[5]

Effects on Energy Metabolism

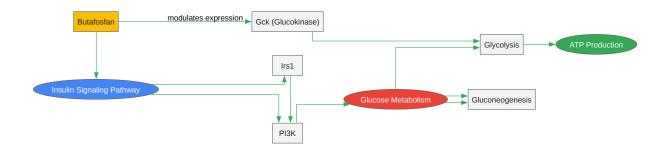
Studies in mice have demonstrated that **Butafosfan** can significantly enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) levels in both the liver and skeletal muscle. This suggests a role in improving energy storage and availability. As an organic phosphorus source, **Butafosfan** is thought to support hepatic carbohydrate metabolism, as many intermediates in the gluconeogenic pathway require phosphorylation.

Involvement in Insulin Signaling

Research indicates that **Butafosfan**'s effects on glucose metabolism are intertwined with insulin signaling. In studies on mice, **Butafosfan** treatment was shown to influence the mRNA expression of key genes in the insulin signaling pathway, including Gck (glucokinase), PI3K (phosphatidylinositol 3-kinase), and Irs1 (insulin receptor substrate 1). The effects appear to be dependent on the nutritional status of the animal.

A proposed signaling pathway for **Butafosfan**'s influence on glucose metabolism is presented below.





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Proposed signaling pathway of **Butafosfan** in glucose metabolism.

Pharmacokinetics

The pharmacokinetic profile of **Butafosfan** has been investigated in several mammalian species, revealing rapid absorption and elimination.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **Butafosfan** in cattle and piglets.

Table 1: Pharmacokinetic Parameters of **Butafosfan** in Cattle (Intravenous Administration)



Parameter	Value	Referen
Dose	5.6 mg/kg bw	
Model	Three-compartment	-
Half-life (t½)	1.7 minutes, 13.2 minutes,1.38 hours (terminal)	
Excretion (Urine, 12h)	~74% of parent compound	-
Excretion (Feces, 12h)	~0.2% of parent compound	-

Table 2: Pharmacokinetic Parameters of **Butafosfan** in Piglets



Administration Route	Parameter	Value	Reference
Intravenous (IV)	Dose	10 mg/kg bw	
Half-life (t½λz)	3.30 h		
Clearance (CI)	0.16 L/kg/h		
Area Under the Curve (AUC)	64.49 ± 15.07 μg·h/mL		
Volume of Distribution (Vss)	0.81 ± 0.44 L/kg		
Mean Residence Time (MRT)	1.51 ± 0.27 h		
Intramuscular (IM)	Dose	10 mg/kg bw	
Maximum Concentration (Cmax)	28.11 μg/mL		
Time to Cmax (Tmax)	0.31 h		
Absolute Bioavailability (F)	74.69%		
Area Under the Curve (AUC)	48.29 ± 21.67 μg·h/mL		
Mean Residence Time (MRT)	1.74 ± 0.29 h		

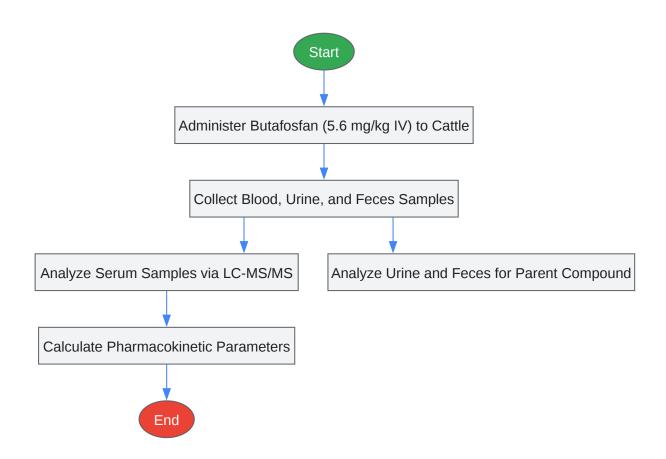
Experimental Protocols for Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profile of **Butafosfan** in cattle following intravenous administration.
- Animals: Non-lactating cattle.
- Procedure:



- A single dose of 5.6 mg/kg body weight of Butafosfan was administered intravenously.
- Blood samples were collected at multiple time points post-administration.
- Serum concentrations of **Butafosfan** were determined using liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic parameters were calculated based on a three-compartment model.
- Urine and feces were collected for 12 hours to determine the excretion of the parent compound.

Reference:





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Experimental workflow for the pharmacokinetic study in cattle.

Toxicology

Butafosfan exhibits a low acute toxicity profile.

Quantitative Toxicological Data

Table 3: Acute Toxicity of Butafosfan in Mice

Route of Administration	LD50 (mg/kg bw)	Reference
Oral	~16,000	
Subcutaneous	~21,000	
Intravenous	~10,000	
Intraperitoneal	>2,500	

Repeated-Dose Toxicity and Other Safety Studies

- Rats: In a 13-week study, Wistar rats received Butafosfan in drinking water at
 concentrations up to 30,000 mg/kg. At the highest dose, increased water intake, diarrhea,
 and decreased body weight gain were observed. The No-Observed-Effect Level (NOEL) was
 determined to be 10,000 mg/kg of water.
- Dogs: Beagle dogs treated orally with up to 720 mg/kg bw/day for 13 weeks showed no mortality or organ damage. The NOEL was established at 60 mg/kg bw.
- Teratogenicity: No evidence of teratogenicity, fetotoxicity, or maternal toxicity was observed in pregnant Wistar rats administered oral doses up to 1000 mg/kg bw/day.
- Mutagenicity: Butafosfan was found to be non-genotoxic in a series of mutagenicity studies, including an in vivo micronucleus test in mice.

Experimental Protocol for Acute Oral Toxicity in Mice



- Objective: To determine the median lethal dose (LD50) of Butafosfan following oral administration in mice.
- Animals: Mice.
- Procedure:
 - Animals are divided into groups, each receiving a different dose of Butafosfan administered orally. A control group receives a placebo.
 - The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
 - The number of deaths in each dose group is recorded.
 - The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).
- · General Reference:

Pharmacodynamics

The pharmacodynamic effects of **Butafosfan** are closely linked to its influence on metabolic processes.

Effects on Glucose and Lipid Metabolism

In dairy cows with subclinical ketosis, treatment with **Butafosfan** in combination with cyanocobalamin resulted in lower plasma concentrations of non-esterified fatty acids (NEFA) and β -hydroxybutyrate (BHBA) compared to control animals. In mice fed a hypercaloric diet and subjected to food restriction, **Butafosfan** treatment led to increased blood glucose and preserved white adipose tissue mass.

Experimental Protocol for Investigating Effects on Glucose Metabolism in Mice

 Objective: To determine the effects of Butafosfan on energy metabolism in mice under different dietary conditions.

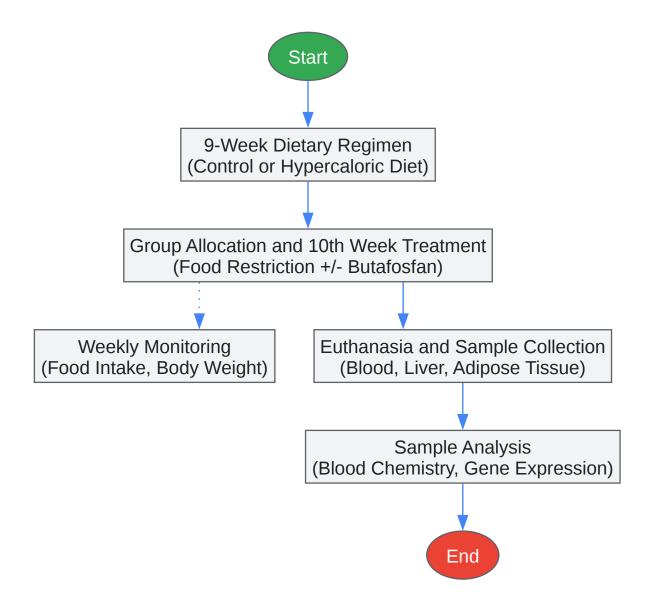


- Animals: 90-day-old C57BL/6 male mice.
- Experimental Design:
 - Experiment 1: Mice were fed a hypercaloric diet (HCD) for 9 weeks. In the 10th week, they
 were divided into four groups: HCD ad libitum with saline injections, HCD ad libitum with
 Butafosfan injections, HCD with food restriction and saline injections, and HCD with food
 restriction and Butafosfan injections.
 - Experiment 2: Mice were fed either a control diet or HCD for 9 weeks. In the 10th week, all
 mice underwent food restriction and received either saline or Butafosfan injections.

Procedures:

- Butafosfan or saline was administered subcutaneously twice daily for seven days in the final week.
- Food intake and body weight were recorded weekly.
- At the end of the 10th week, mice were euthanized, and blood, liver, and epididymal white adipose tissue were collected.
- Blood samples were analyzed for glucose, insulin, and NEFA.
- Liver tissue was analyzed for the mRNA expression of genes related to glucose and lipid metabolism.
- Reference:





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Experimental workflow for studying **Butafosfan**'s effects on glucose metabolism in mice.

Conclusion

Butafosfan is a pharmacologically active compound with a notable influence on mammalian energy metabolism. Its low toxicity and rapid elimination make it a viable therapeutic agent in veterinary medicine for addressing metabolic dysfunctions. While its primary mechanism appears to involve the modulation of gluconeogenesis, glycolysis, and insulin signaling, further research is warranted to fully elucidate the molecular pathways through which it exerts its effects. The experimental protocols and consolidated data presented in this guide provide a foundation for future investigations into the therapeutic potential of **Butafosfan**.



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